molecular formula C7H9ClN2O2 B2854550 4-chloro-5-ethoxy-2-methyl-2H-pyridazin-3-one CAS No. 40905-04-2

4-chloro-5-ethoxy-2-methyl-2H-pyridazin-3-one

Cat. No. B2854550
CAS RN: 40905-04-2
M. Wt: 188.61
InChI Key: XPIMLJKEDCWECP-UHFFFAOYSA-N
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Description

4-chloro-5-ethoxy-2-methyl-2H-pyridazin-3-one is a derivative of pyridazinone . Pyridazinones are organic compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The pyridazin-3 (2H)-one skeleton, to which this compound belongs, was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Scientific Research Applications

Nitration Potential and Secondary Amine Reactions

Research by Park et al. (2003) explored the nitration of 4-chloro-5-substituted-pyridazin-3-one, noting that derivatives like 4-chloro-5-ethoxy-2-methyl-2H-pyridazin-3-one displayed excellent nitro group transfer potential. They observed that N-nitration of some secondary amines with these derivatives occurred under mild neutral conditions, yielding good results. This demonstrates the compound's utility in organic synthesis, particularly in nitration reactions (Park et al., 2003).

Potential in Myocardial Perfusion Imaging

Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs, including derivatives of this compound, for myocardial perfusion imaging with PET. Their study indicates these compounds have high heart uptake and low background uptake in animal models, suggesting potential applications in cardiovascular diagnostics (Mou et al., 2012).

Reactivity and Structural Studies

  • Kosolapova et al. (2013) investigated reactions involving similar compounds, offering insights into their reactivity and structural characteristics, which could be relevant for this compound (Kosolapova et al., 2013).
  • Sallam et al. (2021) focused on the synthesis, structure analysis, and theoretical calculations of pyridazine derivatives, emphasizing their significance in medicinal chemistry. Their study can provide a deeper understanding of the structural and electronic properties of similar compounds (Sallam et al., 2021).

Density Functional Theory (DFT) Studies

Zhou et al. (2004) conducted a DFT study on isomerization reactions of pyridazine derivatives, which can offer insights into the electronic properties and reaction mechanisms of this compound (Zhou et al., 2004).

Synthesis and Reaction Studies

Various studies have explored the synthesis and reactions of pyridazinones, which could provide valuable insights for working with this compound:

  • Al-Azawe and Elvidge (1974) examined the reactivity of aminopyridazinones, which may be relevant for understanding the chemical behavior of similar compounds (Al-Azawe & Elvidge, 1974).
  • Druey et al. (1954) described pharmacological investigations of pyridazines, including anticonvulsive properties, which might be applicable to related compounds (Druey et al., 1954).

Future Directions

Given the diverse pharmacological activities of pyridazinones, it is suggested that this privileged skeleton should be extensively studied for therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .

properties

IUPAC Name

4-chloro-5-ethoxy-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-5-4-9-10(2)7(11)6(5)8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIMLJKEDCWECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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